3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core substituted with phenyl and trithiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to more reduced forms.
Substitution: The phenyl and trithiophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine: Similar in structure but with different substituents.
Pyrrolo[3,2-c]pyridine derivatives: Compounds with variations in the pyrrolo[3,2-c]pyridine core.
Phenyl-substituted pyridines: Compounds with phenyl groups attached to a pyridine ring.
Uniqueness
What sets this compound apart is its combination of phenyl and trithiophenyl groups, which confer unique electronic and steric properties. These properties make it particularly useful in applications requiring specific molecular interactions or material characteristics.
Properties
CAS No. |
727739-85-7 |
---|---|
Molecular Formula |
C31H20N2S3 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C31H20N2S3/c1-3-10-20(11-4-1)25-27-30(24-16-9-19-36-24)32-29(23-15-8-18-35-23)26(21-12-5-2-6-13-21)31(27)33-28(25)22-14-7-17-34-22/h1-19,33H |
InChI Key |
JBCOXPBJUMYXBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C(=NC(=C3C4=CC=CC=C4)C5=CC=CS5)C6=CC=CS6)C7=CC=CS7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.